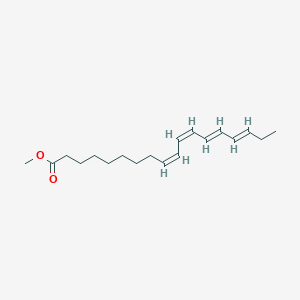

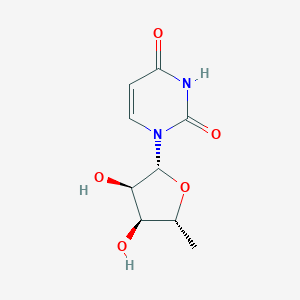

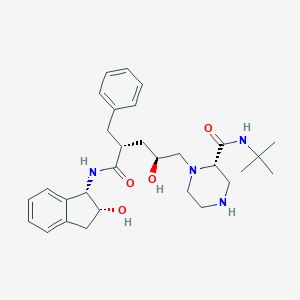

![molecular formula C8H13NO2 B026286 (2s,3As,6as)-八氢环戊[b]吡咯-2-羧酸 CAS No. 109428-53-7](/img/structure/B26286.png)

(2s,3As,6as)-八氢环戊[b]吡咯-2-羧酸

描述

Synthesis Analysis

The synthesis of derivatives of octahydrocyclopenta[b]pyrrole has been documented through various methods. For instance, 6a-hydroxy- and 6a-methoxy-derivatives of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate were synthesized from oxalylation of enamine, followed by nucleophilic addition to unstable N-acyliminium, leading to stable adducts (Seo Won-Jun et al., 1994). Additionally, octahydropyrano[3,2-b]pyrrole derivatives from D-mannose have been developed for their utility in synthesizing aeruginosin analogs and other biologically active molecules, highlighting the influence of stereochemistry on biological activities (Jean-Rene Ella-Menye, Xiaoping Nie, Guijun Wang, 2008).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of these compounds. The studies often involve detailed NMR, X-ray crystallography, and computational methods to elucidate the configurations, conformations, and stereochemistry of synthesized compounds. While specific studies on the molecular structure of "(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid" are not highlighted, the methodologies applied in the synthesis papers imply a thorough investigation into molecular structures to validate the synthesis outcomes and theoretical predictions.

Chemical Reactions and Properties

The chemical reactivity and properties of octahydrocyclopenta[b]pyrrole derivatives have been explored through various chemical reactions. For example, selective synthesis techniques have been developed to obtain specific aryl derivatives of octahydrocyclopenta[b]pyrroles, demonstrating the compounds' versatility in synthetic chemistry (J. Ney, J. Wolfe, 2005). These compounds have been utilized in reactions that showcase their potential in forming complex molecular structures with significant biological relevance.

科学研究应用

酶促聚合

聚(吡咯-2-羧酸): (PCPy)颗粒可以通过酶催化实现环保的合成过程 。该方法使用葡萄糖氧化酶催化吡咯-2-羧酸的聚合反应,该反应由过氧化氢引发。这种酶促方法比化学氧化聚合更快,并且可以使PCPy颗粒具有更好的胶体稳定性。

药物合成

该化合物是雷米普利合成的关键中间体,雷米普利是一种用于治疗高血压的血管紧张素转换酶(ACE)抑制剂 。合成过程涉及将未保护的(2s,3As,6as)-八氢环戊[b]吡咯-2-羧酸与其他化合物偶联以形成雷米普利。

生物可再生原料

研究人员已经开发出从生物可再生原料(如纤维素和几丁质)合成吡咯-2-羧酸的方法 。这种方法是减少化学过程碳强度的更广泛努力的一部分,通过利用可持续的原料来实现。

杂环化合物合成

吡咯衍生物,包括吡咯-2-羧酸,在合成各种杂环化合物方面具有价值。这些化合物在创建药物、农用化学品和染料方面有应用 .

氨基酸衍生

吡咯-2-羧酸参与氨基酸脯氨酸的自然生物合成。 它也可以通过吡咯的羧化作用合成,这是生产各种生物活性化合物的重要步骤 .

化学空间探索

该化合物作为平台中间体,用于探索合成高价值产品的化学空间。 它是各种生物活性海洋天然产物和其他复杂分子的构建模块 .

作用机制

Target of Action

Pyrrole compounds are known to interact with various biological targets due to their heterocyclic nature .

Mode of Action

Pyrrole compounds are generally known for their ability to form complexes with various biomolecules, which can lead to changes in cellular functions .

Biochemical Pathways

Pyrrole compounds are known to be involved in a variety of biochemical reactions, including the synthesis of n-substituted pyrroles .

Result of Action

As a pyrrole compound, it may have diverse effects depending on its specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the action of pyrrole compounds .

属性

IUPAC Name |

(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKEWIEKYQINX-ACZMJKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(NC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911157 | |

| Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109428-53-7 | |

| Record name | 2-Azabicyclo(3.3.0)octane-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109428537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

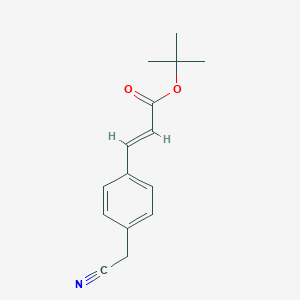

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

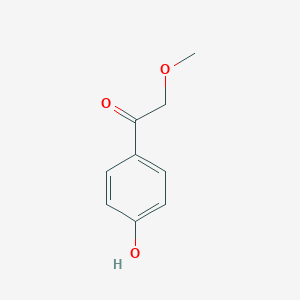

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

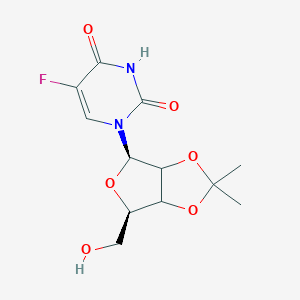

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)